Sodium hydrogen (4-(acetamido)phenyl)arsonate
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Overview
Description
Sodium hydrogen (4-(acetamido)phenyl)arsonate: is a chemical compound with the molecular formula C₈H₉AsNNaO₄ and a molecular weight of 281.073 g/mol . It is also known by other names such as Arsonic acid, As- [3-(acetylamino)phenyl]-, sodium salt (1:1) . This compound is a derivative of arsonic acid and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further bonded to an arsonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen (4-(acetamido)phenyl)arsonate typically involves the reaction of 4-(acetamido)phenyl)arsonic acid with a sodium base. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen (4-(acetamido)phenyl)arsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trioxide .
Scientific Research Applications
Chemistry: In chemistry, sodium hydrogen (4-(acetamido)phenyl)arsonate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other arsenic-containing compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in experiments to understand the role of arsenic compounds in biological systems .
Medicine: this compound has been investigated for its potential therapeutic applications. It is studied for its effects on certain diseases and its potential use as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of other chemicals and materials. It is also used in the formulation of certain products where its unique chemical properties are beneficial .
Mechanism of Action
The mechanism of action of sodium hydrogen (4-(acetamido)phenyl)arsonate involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the overall biological response .
Comparison with Similar Compounds
- Sodium hydrogen (3-acetamidophenyl)arsonate
- Sodium hydrogen (4-(hydroxyacetyl)amino)phenyl)arsonate
- Sodium 4-(glycolloylamino)phenylarsonate
Comparison: Sodium hydrogen (4-(acetamido)phenyl)arsonate is unique due to its specific acetamido group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the acetamido group can influence the compound’s reactivity and its interaction with biological molecules .
Properties
CAS No. |
6018-32-2 |
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Molecular Formula |
C8H9AsNNaO4 |
Molecular Weight |
281.07 g/mol |
IUPAC Name |
sodium;(3-acetamidophenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO4.Na/c1-6(11)10-8-4-2-3-7(5-8)9(12,13)14;/h2-5H,1H3,(H,10,11)(H2,12,13,14);/q;+1/p-1 |
InChI Key |
ZJJFOTCYYMAOMX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)[As](=O)(O)[O-].[Na+] |
Origin of Product |
United States |
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